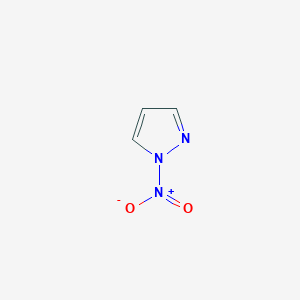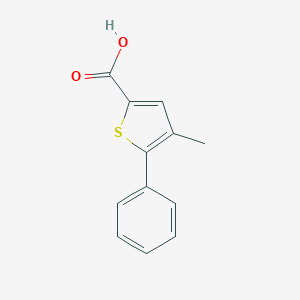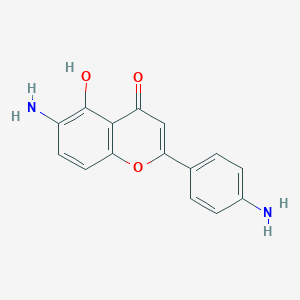
4',6-Diamino-5-hydroxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4',6-Diamino-5-hydroxyflavone (DAHF) is a flavonoid compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. DAHF is a yellow crystalline powder that belongs to the class of flavonols and is a derivative of the natural compound flavone.
Scientific Research Applications
4',6-Diamino-5-hydroxyflavone has been extensively studied for its potential applications in medicine, biology, and chemistry. In medicine, 4',6-Diamino-5-hydroxyflavone has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. In biology, 4',6-Diamino-5-hydroxyflavone has been used to study the mechanism of action of various enzymes and proteins. In chemistry, 4',6-Diamino-5-hydroxyflavone has been used as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of 4',6-Diamino-5-hydroxyflavone is not fully understood. However, it has been suggested that 4',6-Diamino-5-hydroxyflavone exerts its effects by modulating various signaling pathways in cells. For example, 4',6-Diamino-5-hydroxyflavone has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the activity of various enzymes, including tyrosinase and xanthine oxidase.
Biochemical and Physiological Effects:
4',6-Diamino-5-hydroxyflavone has been shown to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4',6-Diamino-5-hydroxyflavone has been found to exhibit antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4',6-Diamino-5-hydroxyflavone in lab experiments is its low toxicity. 4',6-Diamino-5-hydroxyflavone has been shown to exhibit low toxicity in various cell lines and animal models. Additionally, 4',6-Diamino-5-hydroxyflavone is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4',6-Diamino-5-hydroxyflavone in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 4',6-Diamino-5-hydroxyflavone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and diabetes. Additionally, future studies could focus on developing new synthetic methods for the production of 4',6-Diamino-5-hydroxyflavone and improving its solubility in water.
Synthesis Methods
4',6-Diamino-5-hydroxyflavone can be synthesized using various methods, including chemical synthesis and biotransformation. The chemical synthesis method involves the reaction of 2,4-dihydroxyacetophenone with 4-nitroaniline and ammonium acetate in acetic acid. The product obtained is then reduced using sodium dithionite to yield 4',6-Diamino-5-hydroxyflavone. Biotransformation involves the use of microorganisms to convert natural compounds into 4',6-Diamino-5-hydroxyflavone. For example, the fungus Cunninghamella elegans can convert quercetin, a natural flavonoid, into 4',6-Diamino-5-hydroxyflavone.
properties
CAS RN |
199460-13-4 |
|---|---|
Product Name |
4',6-Diamino-5-hydroxyflavone |
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
6-amino-2-(4-aminophenyl)-5-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)13-7-11(18)14-12(20-13)6-5-10(17)15(14)19/h1-7,19H,16-17H2 |
InChI Key |
WICZCOUMEPIGLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)N)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)N)N |
synonyms |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-5-hydroxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
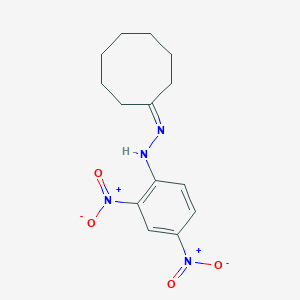

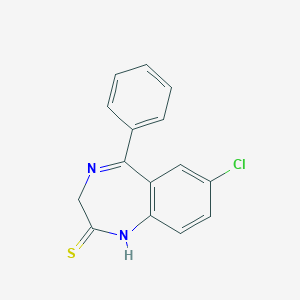
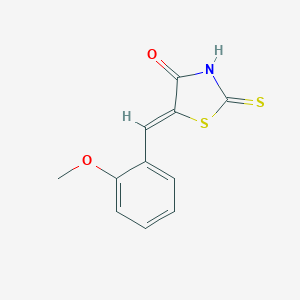
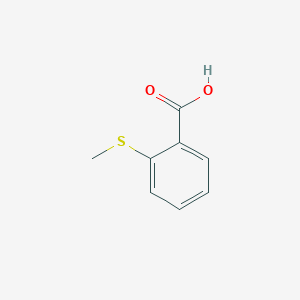

![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)

